

# PR-39 Angiogenesis Tube Formation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PR-39** is a proline- and arginine-rich antimicrobial peptide that has been identified as a potent regulator of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. **PR-39** promotes angiogenesis by inhibiting the degradation of Hypoxia-Inducible Factor-1 alpha (HIF- $1\alpha$ ), a key transcription factor that upregulates the expression of several pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF).[1] The endothelial cell tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[2][3]

This document provides detailed application notes and a comprehensive protocol for conducting an angiogenesis tube formation assay to evaluate the effects of **PR-39**.

### **Data Presentation**

The following table summarizes representative quantitative data from a hypothetical **PR-39** angiogenesis tube formation assay. The data illustrates the dose-dependent effect of **PR-39** on key angiogenic parameters.



| Treatment<br>Group         | Concentration | Total Tube<br>Length<br>(µm/field) | Number of<br>Branch<br>Points/field | Number of<br>Loops/field |
|----------------------------|---------------|------------------------------------|-------------------------------------|--------------------------|
| Vehicle Control            | 0 μΜ          | 1500 ± 120                         | 25 ± 5                              | 10 ± 3                   |
| PR-39                      | 0.1 μΜ        | 2500 ± 200                         | 45 ± 8                              | 20 ± 4                   |
| PR-39                      | 1 μΜ          | 4500 ± 350                         | 80 ± 10                             | 40 ± 6                   |
| PR-39                      | 10 μΜ         | 4800 ± 400                         | 85 ± 12                             | 42 ± 7                   |
| Positive Control (VEGF)    | 50 ng/mL      | 5000 ± 410                         | 90 ± 11                             | 45 ± 8                   |
| Negative Control (Suramin) | 30 μΜ         | 800 ± 90                           | 10 ± 3                              | 5 ± 2                    |

Data are presented as mean ± standard deviation from three independent experiments.

## **Experimental Protocols**

This section provides a detailed methodology for performing the **PR-39** angiogenesis tube formation assay.

## **Materials**

- Human Umbilical Vein Endothelial Cells (HUVECs) (Passage 2-5)
- Endothelial Cell Growth Medium-2 (EGM-2)
- Fetal Bovine Serum (FBS)
- **PR-39** peptide (synthetic)
- Vascular Endothelial Growth Factor (VEGF) (positive control)
- Suramin (negative control)
- Basement Membrane Extract (BME), such as Matrigel®



- 96-well tissue culture plates
- Calcein AM fluorescent dye
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA solution
- Incubator (37°C, 5% CO<sub>2</sub>)
- Inverted fluorescence microscope with a digital camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

## **Experimental Workflow**





Click to download full resolution via product page

Fig 1. Experimental workflow for the **PR-39** tube formation assay.



#### **Detailed Protocol**

- 1. Preparation of BME-Coated Plates:
- Thaw the Basement Membrane Extract (BME) on ice overnight at 4°C.
- Using pre-chilled pipette tips, add 50 μL of BME to each well of a 96-well plate.
- Ensure the BME is spread evenly across the surface of each well.
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
- 2. Cell Preparation and Seeding:
- Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin and centrifuge the cells at 200 x g for 5 minutes.
- Resuspend the cell pellet in EGM-2 medium (with reduced serum, e.g., 0.5-2% FBS) to a final concentration of 2 x 10<sup>5</sup> cells/mL.
- Prepare treatment solutions of **PR-39** (e.g., 0.1, 1, 10  $\mu$ M), VEGF (50 ng/mL), and Suramin (30  $\mu$ M) in the same reduced-serum medium.
- Add 100 μL of the cell suspension to each BME-coated well.
- 3. Treatment and Incubation:
- Immediately after seeding the cells, add 100 μL of the respective treatment solutions or vehicle control to each well.
- · Gently mix the contents of the wells.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this window.[4]



- 4. Staining and Imaging:
- Carefully remove the culture medium from the wells without disturbing the delicate tube network.
- Wash the cells gently with pre-warmed PBS.
- Prepare a 2 μM Calcein AM solution in PBS.
- Add 100 μL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C.
- Remove the Calcein AM solution and wash the wells again with PBS.
- Acquire images of the tube networks using an inverted fluorescence microscope at 4x or 10x magnification.
- 5. Quantification of Tube Formation:
- Analyze the captured images using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Quantify key parameters of angiogenesis, including:
  - Total tube length: The sum of the lengths of all tube segments.
  - Number of branch points: The number of points where three or more tubes intersect.
  - Number of loops: The number of enclosed areas formed by the tube network.

## **Signaling Pathway**

**PR-39** exerts its pro-angiogenic effects primarily through the stabilization of HIF- $1\alpha$ . Under normoxic conditions, HIF- $1\alpha$  is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. **PR-39** inhibits this degradation process, allowing HIF- $1\alpha$  to accumulate, translocate to the nucleus, and activate the transcription of target genes that promote various stages of angiogenesis.





Click to download full resolution via product page

Fig 2. **PR-39** signaling pathway in angiogenesis.



## Conclusion

The **PR-39** angiogenesis tube formation assay is a robust and quantitative method for evaluating the pro-angiogenic activity of this peptide. By following the detailed protocol and understanding the underlying signaling pathway, researchers can effectively screen and characterize the effects of **PR-39** and related compounds on endothelial cell morphogenesis. This assay serves as a valuable tool in the fields of drug discovery and vascular biology research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PR39, a peptide regulator of angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial cell tube formation assay for the in vitro study of angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific SG [thermofisher.com]
- To cite this document: BenchChem. [PR-39 Angiogenesis Tube Formation Assay: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549460#pr-39-angiogenesis-tube-formation-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com